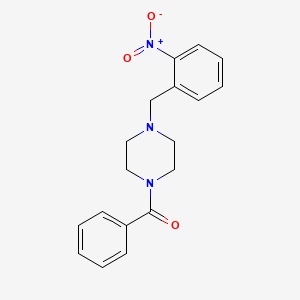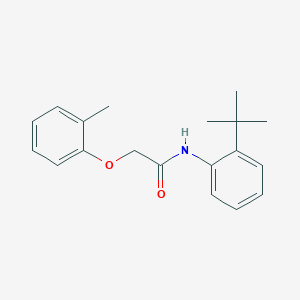
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide, also known as AMPA or N-Acetyl-4-aminobenzoic acid, is a synthetic compound that belongs to the pyrimidine class of chemical compounds. AMPA has been extensively studied in scientific research for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular disease.
作用機序
The mechanism of action of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer treatment, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes involved in programmed cell death. In neuroprotection, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to reduce oxidative stress and inflammation in neurons, which can lead to neurodegenerative diseases. In cardiovascular disease, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to improve cardiac function by reducing inflammation and improving blood flow.
実験室実験の利点と制限
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical composition and purity. Another advantage is that it has been extensively studied in scientific research, which provides a wealth of information on its properties and potential therapeutic applications. However, one limitation is that it may have potential side effects that need to be carefully monitored in lab experiments.
将来の方向性
There are several future directions for N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide research. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and cardiovascular disease. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good solubility and bioavailability. Additionally, further research is needed to determine the optimal dosage and administration of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide for therapeutic use.
合成法
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with acetyl chloride and subsequent reaction with methyl isocyanate. Another method involves the reaction of 4-aminobenzoic acid with acetic anhydride and subsequent reaction with methylamine.
科学的研究の応用
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been studied for its therapeutic potential in various fields of scientific research. In cancer treatment, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroprotection, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been studied for its ability to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to reduce the risk of heart failure by improving cardiac function and reducing inflammation.
特性
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(10(2)19)15(17-11(3)20)18-14(16-9)12-7-5-4-6-8-12/h4-8H,1-3H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGHVAQDTRBMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-2-yl benzoate](/img/structure/B5750864.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-(cyclobutylcarbonyl)piperazine](/img/structure/B5750878.png)
![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5750889.png)
![4-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-9H-fluoren-9-one](/img/structure/B5750901.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5750913.png)


![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)

![2-fluoro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5750938.png)

![4,4'-[sulfonylbis(4,1-phenyleneoxy)]diphenol](/img/structure/B5750961.png)